N-Desmethyl Dovitinib-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Desmethyl Dovitinib-d8 is a deuterated analog of N-Desmethyl Dovitinib, which itself is a derivative of Dovitinib. Dovitinib is a receptor tyrosine kinase inhibitor that exhibits a suppressive effect on tumor growth. The deuterated form, this compound, is primarily used in scientific research due to its enhanced stability and unique isotopic properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Dovitinib-d8 involves the deuteration of N-Desmethyl DovitinibThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds.

化学反应分析

Types of Reactions: N-Desmethyl Dovitinib-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

Reduction: Reduction reactions can convert the quinolinone moiety to its corresponding amine.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted quinolinone and benzimidazole derivatives, which are useful intermediates in medicinal chemistry .

科学研究应用

N-Desmethyl Dovitinib-d8 has a wide range of applications in scientific research:

Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.

Biology: The compound is employed in studies involving receptor tyrosine kinases to understand their role in cellular signaling and cancer progression.

Medicine: this compound is used in preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of Dovitinib and its derivatives.

Industry: The compound is utilized in the development of new therapeutic agents targeting receptor tyrosine kinases

作用机制

N-Desmethyl Dovitinib-d8 exerts its effects by inhibiting multiple receptor tyrosine kinases, including those in the fibroblast growth factor pathway, vascular endothelial growth factor pathway, and platelet-derived growth factor pathway. By blocking these pathways, the compound suppresses tumor growth and angiogenesis. The molecular targets include fibroblast growth factor receptors, vascular endothelial growth factor receptors, and platelet-derived growth factor receptors .

相似化合物的比较

Dovitinib: The parent compound, which also inhibits multiple receptor tyrosine kinases.

N-Desmethyl Dovitinib: The non-deuterated analog of N-Desmethyl Dovitinib-d8.

Dovitinib-d8: Another deuterated analog of Dovitinib.

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and pharmacodynamic studies.

生物活性

N-Desmethyl Dovitinib-d8 is a derivative of Dovitinib (TKI258), a potent receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptor β (PDGFR-β). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant research findings.

This compound operates by inhibiting multiple RTKs involved in tumor angiogenesis and growth. The compound preferentially targets endothelial cells, which are crucial for tumor vascularization. Key mechanisms include:

- Inhibition of RTK Signaling : this compound inhibits the phosphorylation of VEGFR-2, FGFR-1, and PDGFR-β, leading to reduced downstream signaling through pathways like ERK but not significantly affecting Akt signaling .

- Impact on Endothelial Cells : At pharmacologically relevant concentrations (~0.04 μmol/L), it significantly inhibits endothelial cell proliferation and motility, while showing minimal effects on hepatocellular carcinoma (HCC) cells at similar concentrations .

In Vitro Studies

Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (μmol/L) | Targeted RTKs |

|---|---|---|

| HCC Cell Lines (MHCC-97H) | 0.87 ± 0.17 | PDGFR-β |

| HCC Cell Lines (SMMC7721) | 1.26 ± 0.15 | PDGFR-β |

| Endothelial Cell Lines | ~0.04 | VEGFR-2, FGFR-1 |

These results indicate a higher sensitivity of endothelial cells to this compound compared to HCC cells, highlighting its potential as an anti-angiogenic agent .

In Vivo Studies

In vivo experiments have demonstrated the compound's effectiveness in reducing tumor burden and metastasis:

- Tumor Growth Inhibition : In mouse models of HCC, treatment with this compound led to a significant decrease in tumor growth and microvessel density within tumors, indicating effective anti-angiogenic activity .

- Bone Metastasis Models : In models of breast cancer with bone metastases, this compound was shown to alleviate cancer-induced bone pain and reduce tumor-induced changes in bone structure .

Case Studies

Several clinical studies have investigated the effects of Dovitinib and its derivatives, including this compound:

- Phase I Study : A trial involving patients with advanced renal cell carcinoma treated with Dovitinib showed tolerability at doses up to 600 mg/day, with some patients achieving stable disease for over a year .

- Hepatocellular Carcinoma Trials : Ongoing Phase II studies are evaluating the efficacy of Dovitinib in patients with advanced HCC, focusing on its ability to inhibit angiogenesis and improve patient outcomes .

属性

IUPAC Name |

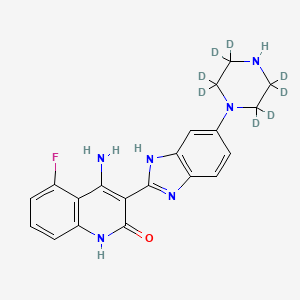

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28)/i6D2,7D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUNJGIEUWMQHG-COMRDEPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。